molecular formula C23H15N3O3S B10966373 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B10966373
M. Wt: 413.4 g/mol
InChI Key: ZIADDFQZKHSGLZ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a complex organic compound that features both benzimidazole and anthracene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the introduction of the sulfanyl group. The anthracene moiety can then be attached through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the anthracene moiety can be reduced to form alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, it could be explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry

In industry, it could be used in the development of new materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it could work by disrupting bacterial cell membranes or inhibiting key enzymes. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and anthracene derivatives. Examples include:

  • 2-(1H-benzimidazol-2-ylthio)acetamide
  • 9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Uniqueness

What sets 2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide apart is the combination of both benzimidazole and anthracene moieties in a single molecule, which could confer unique properties such as enhanced bioactivity or novel electronic properties.

Properties

Molecular Formula

C23H15N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide

InChI

InChI=1S/C23H15N3O3S/c27-20(12-30-23-25-18-7-3-4-8-19(18)26-23)24-13-9-10-16-17(11-13)22(29)15-6-2-1-5-14(15)21(16)28/h1-11H,12H2,(H,24,27)(H,25,26)

InChI Key

ZIADDFQZKHSGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5N4

Origin of Product

United States

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